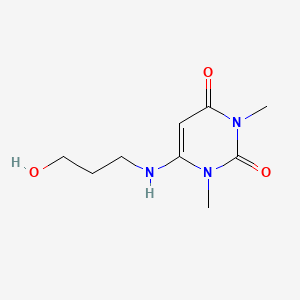

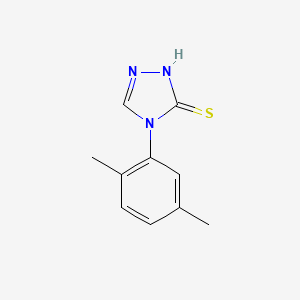

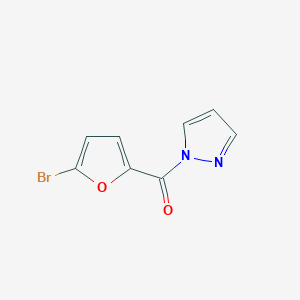

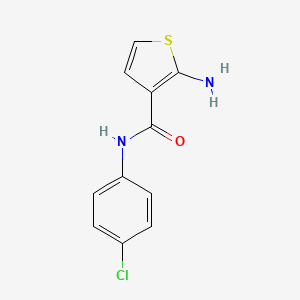

![molecular formula C8H7N3O3 B1335783 7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸 CAS No. 329207-48-9](/img/structure/B1335783.png)

7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid, is a derivative of the pyrazolopyrimidine family. This class of compounds is known for its potential biological activities and has been the subject of various synthetic studies to explore its chemical properties and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives has been explored in several studies. For instance, the synthesis of 6-alkyl-7-oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine-3-carboxamides involves a multi-step process starting with the introduction of an alkyl group and subsequent transformations leading to the final carboxamide compounds . Another study describes the regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, which involves the preparation of a hydroxypyrazolo[1,5-a]pyrimidine derivative followed by chlorination and reaction with various nucleophiles to yield the substituted derivatives .

Molecular Structure Analysis

The molecular structure of related pyrazolopyrimidine derivatives has been analyzed using techniques such as X-ray diffraction. For example, the structure of 7-hydroxy-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester was determined, providing insights into the spatial arrangement of the molecule . Similarly, the molecular structure of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid was reported in different crystal environments, revealing the hydrogen-bonding interactions and supramolecular architecture .

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives has been investigated in various contexts. For instance, the discovery of 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides as potent and selective CB(2) cannabinoid receptor inverse agonists involved the design and synthesis of these compounds, demonstrating their biological activity . Another study synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates and tested them for antimicrobial activity, indicating the potential for these compounds to act as antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are closely related to their molecular structure and the nature of their substituents. For example, the solvate forms of 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibit different structural arrangements and hydrogen-bonding patterns, which can influence their solubility and stability . The antimicrobial activity of certain derivatives also suggests that these compounds may have specific physicochemical properties that enable them to interact with microbial targets .

科学研究应用

1. Angiotensin II Receptor Antagonism

7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸衍生物已被注意到在设计抗血管紧张素II(AII)受体拮抗剂中的应用。这些化合物,特别是嘧啶并[1,5-a]嘧啶衍生物,展现出强大的体外对抗AII受体的活性。结构修饰,如在特定位置引入甲基取代基,对于增强体内活性至关重要,表明它们有潜力用于开发口服活性的AII受体拮抗剂以治疗高血压 (Shiota et al., 1999)。

2. 合成杂环化合物

研究表明,7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸衍生物可作为合成各种杂环化合物的前体。这些化合物已被用于多步合成途径中,以产生各种杂环结构。例如,这些衍生物已被用于制备嘧啶并[1,5-a]嘧啶-3-羧酰胺和其他相关化合物,展示了它们在合成有机化学中的多功能性和潜在用途,可能用于开发具有治疗活性的化合物 (Lombar et al., 2014)。

3. 生物活性化合物合成

7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸衍生物的衍生物已被合成并研究其潜在生物活性。它们已被牵涉到合成具有报道的抗菌、抗真菌和抗炎性活性的化合物。这表明它们在设计和开发具有潜在应用于治疗各种感染和炎症症状的新疗法药物中的重要作用 (Youssef et al., 2011; Tozkoparan et al., 1999)。

4. 分子结构和超分子聚集研究

涉及7-甲基-2-氧代-1,2-二氢吡唑并[1,5-A]嘧啶-6-羧酸衍生物的研究已扩展到研究它们的分子和超分子结构。对这些化合物的晶体学和构象特征的研究提供了关于它们的结构特征、相互作用模式以及这些如何影响它们的生物活性和潜在药物应用的见解 (Nagarajaiah & Begum, 2014)。

属性

IUPAC Name |

7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-4-5(8(13)14)3-9-6-2-7(12)10-11(4)6/h2-3H,1H3,(H,10,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGSRFSMSJIMCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC2=CC(=O)NN12)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391423 |

Source

|

| Record name | ST001086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid | |

CAS RN |

329207-48-9 |

Source

|

| Record name | ST001086 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。